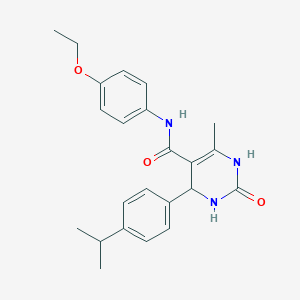
6-(thiophène-2-yl)pyridazine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Thiophen-2-yl)pyridazine-3(2H)-thione is a heterocyclic compound that features both a pyridazine and a thiophene ring
Applications De Recherche Scientifique
6-(Thiophen-2-yl)pyridazine-3(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiproliferative agent in cancer therapy.
Mécanisme D'action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
Mode of Action
It’s worth noting that thiophene derivatives have been used in the synthesis of fluorescent molecular hybrids, which display highly selective fluorescent sensing properties towards certain metal ions
Result of Action
Based on the known activities of thiophene derivatives, it’s plausible that the compound could have a range of effects, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-2-yl)pyridazine-3(2H)-thione typically involves the reaction of thienylpyridazinone with phosphorus oxybromide (POBr3). This reaction yields 3-bromo-6-(thiophen-2-yl)pyridazine, which can then be further functionalized through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for 6-(thiophen-2-yl)pyridazine-3(2H)-thione are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Thiophen-2-yl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organoboronic acids for substitution reactions. Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts like palladium for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine-substituted position .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-(thiophen-2-yl)pyridazine: This compound is structurally similar but has a methyl group at the 3-position instead of a thione group.
6-(Thiophen-2-yl)pyridazin-3(2H)-one: This compound has a carbonyl group at the 3-position instead of a thione group.
Uniqueness
6-(Thiophen-2-yl)pyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts different electronic and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry .
Propriétés
IUPAC Name |
3-thiophen-2-yl-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXFJICHCBSLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)
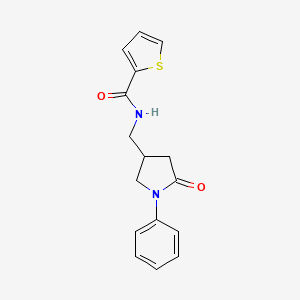
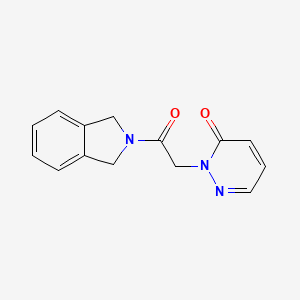
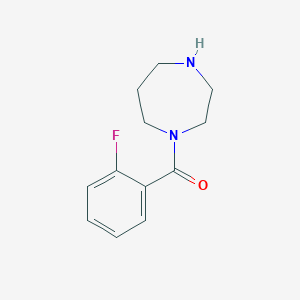
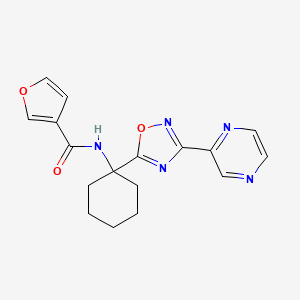

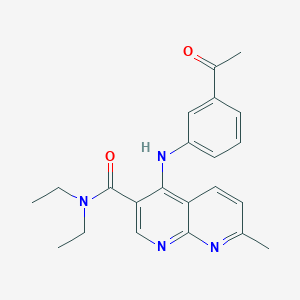
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
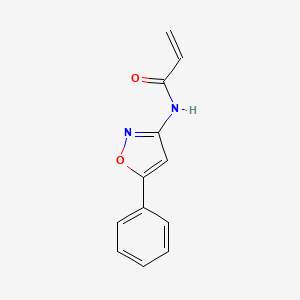
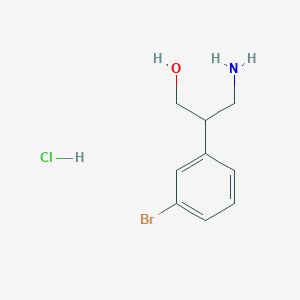
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
